Cas no 864759-68-2 (3-Fluoro-4-trifluoromethylphenylboronic acid)

3-Fluoro-4-trifluoromethylphenylboronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its structure, featuring both fluorine and trifluoromethyl substituents, enhances reactivity and stability, making it valuable in pharmaceutical and agrochemical research. The electron-withdrawing groups improve selectivity in coupling reactions, while the boronic acid moiety facilitates efficient transformations under mild conditions. This compound is particularly useful in synthesizing fluorinated aromatic compounds, which are important in drug discovery due to their enhanced metabolic stability and bioavailability. It is typically handled under inert conditions to preserve its reactivity.
3-Fluoro-4-trifluoromethylphenylboronic acid structure
864759-68-2 structure
商品名:3-Fluoro-4-trifluoromethylphenylboronic acid
CAS番号:864759-68-2
MF:C7H5BF4O2
メガワット:207.918016195297
MDL:MFCD08706261
CID:720465
PubChem ID:17750050

3-Fluoro-4-trifluoromethylphenylboronic acid 化学的及び物理的性質

名前と識別子

    • (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
    • [3-fluoro-4-(trifluoromethyl)phenyl]boronic acid
    • 3-fluoro-4-(trifluoromethyl)phenylboronic acid
    • 3-Fluoro-4-(trifluoromethyl)phenyl-Boronic acid
    • 3-Fluoro-4-trifluoromethylphenylboronic acid
    • Boronic acid,B-[3-fluoro-4-(trifluoromethyl)phenyl]-
    • 3-FLUORO-4-TRIFLUOROMETHYL-PHENYLBORONIC ACID
    • 3-Fluoro-4-trifluoromethylphenyl boronic acid
    • OPDBJTGUPJBGII-UHFFFAOYSA-N
    • AB48714
    • ST2407976
    • V8203
    • B-[3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid (ACI)
    • Boronic acid, [3-fluoro-4-(trifluoromethyl)phenyl]- (9CI)
    • 3-Fluoro-4-trifluoromethylbenzeneboronic acid
    • Z1070168086
    • 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL BORONIC ACID
    • (3-Fluoro-4-(trifluoromethyl)phenyl)boronicacid
    • DS-2095
    • SY038127
    • DTXSID30590202
    • EN300-70660
    • CS-0031360
    • SCHEMBL1231962
    • 3-fluoro-4-(trifluoromethyl)-phenyl boronic acid
    • MFCD08706261
    • DB-028495
    • AKOS015888811
    • 864759-68-2
    • MDL: MFCD08706261
    • インチ: 1S/C7H5BF4O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H
    • InChIKey: OPDBJTGUPJBGII-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C(F)(F)F)=CC=C(B(O)O)C=1

計算された属性

  • せいみつぶんしりょう: 208.03200
  • どういたいしつりょう: 208.032
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.44
  • ゆうかいてん: No data available
  • ふってん: 269.8℃ at 760 mmHg
  • フラッシュポイント: 117°C
  • 屈折率: 1.445
  • PSA: 40.46000
  • LogP: 0.52430
  • じょうきあつ: 0.1±0.8 mmHg at 25°C

3-Fluoro-4-trifluoromethylphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-70660-0.25g
[3-fluoro-4-(trifluoromethyl)phenyl]boronic acid
864759-68-2 95%
0.25g
$32.0 2023-05-05
Enamine
EN300-70660-10.0g
[3-fluoro-4-(trifluoromethyl)phenyl]boronic acid
864759-68-2 95%
10g
$325.0 2023-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067529-100g
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
864759-68-2 98%
100g
¥7501.00 2024-04-28
TRC
F598523-1g
3-Fluoro-4-trifluoromethylphenylboronic acid
864759-68-2
1g
$ 115.00 2022-06-04
Enamine
EN300-70660-2.5g
[3-fluoro-4-(trifluoromethyl)phenyl]boronic acid
864759-68-2 95%
2.5g
$113.0 2023-05-05
Apollo Scientific
PC412492-1g
3-Fluoro-4-trifluoromethylphenylboronic acid
864759-68-2 97+%
1g
£17.00 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CO656-5g
3-Fluoro-4-trifluoromethylphenylboronic acid
864759-68-2 98%
5g
1235.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CG634-5g
3-Fluoro-4-trifluoromethylphenylboronic acid
864759-68-2 98%
5g
1871CNY 2021-05-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD161408-5g
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
864759-68-2 98%
5g
¥329.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD161408-10g
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
864759-68-2 98%
10g
¥576.0 2024-04-18

3-Fluoro-4-trifluoromethylphenylboronic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  10 min, -20 °C; 2 h, -20 °C
1.2 Reagents: Triisopropyl borate ;  5 min, -20 °C; 2 h, -20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, -10 °C
リファレンス
Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group
Wen, Jianxun; et al, Liquid Crystals, 2017, 44(10), 1487-1493

3-Fluoro-4-trifluoromethylphenylboronic acid Raw materials

3-Fluoro-4-trifluoromethylphenylboronic acid Preparation Products

3-Fluoro-4-trifluoromethylphenylboronic acid 関連文献

3-Fluoro-4-trifluoromethylphenylboronic acidに関する追加情報

3-Fluoro-4-trifluoromethylphenylboronic Acid (CAS 864759-68-2): Properties, Applications, and Market Insights

3-Fluoro-4-trifluoromethylphenylboronic acid (CAS 864759-68-2) is a highly versatile boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of arylboronic acids, which are known for their pivotal role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern medicinal chemistry and drug development. The presence of both fluoro and trifluoromethyl substituents enhances its reactivity and stability, making it a valuable building block for designing bioactive molecules.

The molecular formula of 3-fluoro-4-trifluoromethylphenylboronic acid is C7H5BF4O2, with a molecular weight of 207.92 g/mol. Its unique structure contributes to its high solubility in organic solvents such as THF, DMSO, and dichloromethane, while remaining stable under inert atmospheres. Researchers often inquire about its storage conditions, which typically recommend refrigeration (2–8°C) in airtight containers to prevent hydrolysis of the boronic acid group.

One of the most searched questions regarding this compound is: "What are the applications of 3-fluoro-4-trifluoromethylphenylboronic acid in drug discovery?" The answer lies in its ability to serve as a key intermediate for fluorinated pharmaceuticals. The trifluoromethyl group is particularly sought-after in medicinal chemistry due to its ability to improve metabolic stability, membrane permeability, and binding affinity of drug candidates. Recent studies highlight its use in developing kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) drugs.

In material science, 3-fluoro-4-trifluoromethylphenylboronic acid CAS 864759-68-2 finds applications in the synthesis of advanced polymers and liquid crystal materials. The incorporation of fluorine atoms enhances thermal stability and electrical properties, making it valuable for OLED technologies and organic semiconductors. A trending topic in this domain is its potential role in sustainable energy materials, particularly in perovskite solar cell research where boronic acids act as interfacial modifiers.

The global market for fluorinated boronic acids has seen steady growth, driven by increasing demand from the pharmaceutical and electronics industries. Market analysts frequently search for "3-fluoro-4-trifluoromethylphenylboronic acid suppliers" and "purity specifications for research use". High-purity grades (≥97%) are typically required for sensitive applications, with HPLC and NMR being the standard analytical methods for quality verification. The compound's price trends often correlate with the availability of precursor materials and scale of production.

From a synthetic chemistry perspective, researchers often ask: "How to optimize reactions using 3-fluoro-4-trifluoromethylphenylboronic acid?" Key considerations include maintaining anhydrous conditions, using appropriate palladium catalysts (such as Pd(PPh3)4 or Pd(dppf)Cl2), and optimizing base selection (typically K2CO3 or Cs2CO3). The compound's reaction kinetics have been extensively studied, with recent literature focusing on microwave-assisted coupling and continuous flow chemistry approaches to improve yields.

Environmental and safety aspects of 3-fluoro-4-trifluoromethylphenylboronic acid 864759-68-2 are another frequent search topic. While not classified as hazardous under standard conditions, proper laboratory practices recommend using personal protective equipment and working in well-ventilated areas. The compound's biodegradability profile and ecotoxicological data remain areas of active research, particularly regarding the environmental fate of fluorinated organic compounds.

Recent advancements in high-throughput screening technologies have increased demand for diverse boronic acid building blocks, with 3-fluoro-4-trifluoromethylphenylboronic acid being particularly valuable for creating focused libraries in fragment-based drug discovery. Its compatibility with DNA-encoded library technologies and click chemistry approaches has expanded its utility in modern drug development pipelines.

The analytical characterization of 3-fluoro-4-trifluoromethylphenylboronic acid typically involves 1H/13C/19F NMR spectroscopy, mass spectrometry, and IR spectroscopy. Crystallographers have reported its molecular packing patterns, which show interesting intermolecular interactions between boronic acid groups and fluorine atoms. These structural insights are valuable for understanding its supramolecular chemistry applications.

Looking ahead, the scientific community anticipates growing interest in 3-fluoro-4-trifluoromethylphenylboronic acid derivatives for proteolysis-targeting chimera (PROTAC) development and covalent inhibitor design. The compound's versatility ensures its continued relevance across multiple disciplines, from medicinal chemistry to advanced material engineering, making it a noteworthy subject for researchers and industry professionals alike.

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